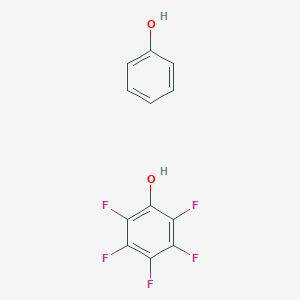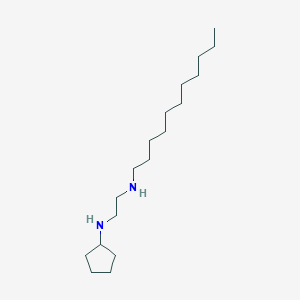![molecular formula C21H17N3O B14231589 (1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone CAS No. 821767-20-8](/img/structure/B14231589.png)
(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone is a complex organic compound that features an indole ring, a pyridine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methanone group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets. The indole and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This binding can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
(1H-Indol-3-yl)(2-phenyl)methanone: Lacks the pyridine ring, resulting in different chemical and biological properties.
(1H-Indol-3-yl)(2-{[(pyridin-3-yl)methyl]amino}phenyl)methanone: Similar structure but with the pyridine ring in a different position, leading to variations in reactivity and biological activity.
(1H-Indol-3-yl)(2-{[(pyridin-2-yl)methyl]amino}phenyl)methanone: Another isomer with distinct properties due to the position of the pyridine ring.
Uniqueness: The unique combination of the indole and pyridine rings in (1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone provides it with distinctive chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
821767-20-8 |
|---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1H-indol-3-yl-[2-(pyridin-4-ylmethylamino)phenyl]methanone |
InChI |
InChI=1S/C21H17N3O/c25-21(18-14-24-19-7-3-1-5-16(18)19)17-6-2-4-8-20(17)23-13-15-9-11-22-12-10-15/h1-12,14,23-24H,13H2 |
InChI Key |
KVPGEPFIZBIQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
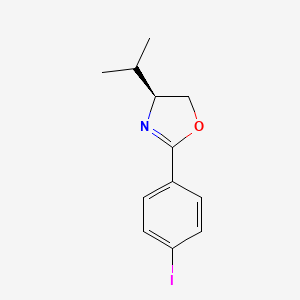
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
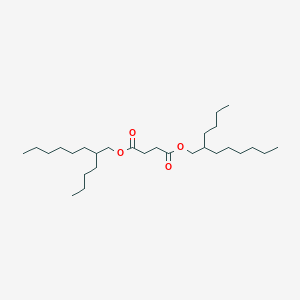
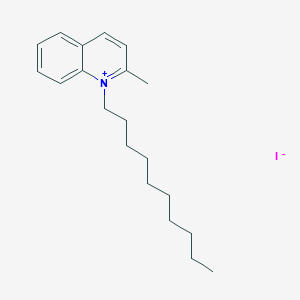
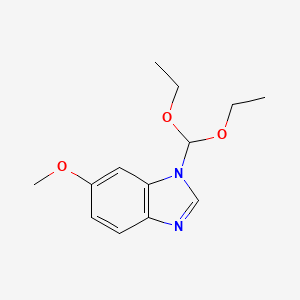
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
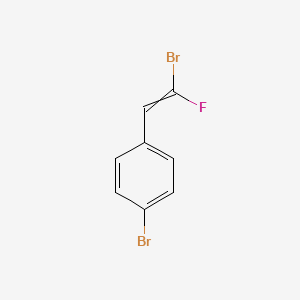
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
